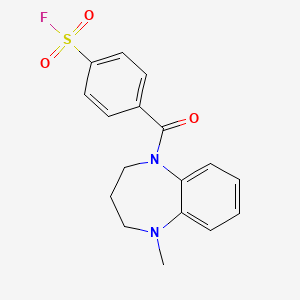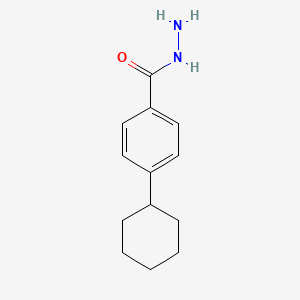![molecular formula C19H18FN7O2 B2690467 3-(2-fluorobenzyl)-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1421525-89-4](/img/structure/B2690467.png)
3-(2-fluorobenzyl)-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorobenzyl)-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H18FN7O2 and its molecular weight is 395.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pyrimidine Derivatives Synthesis and Applications
Synthetic Pathways : Pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine, are of significant interest in medicinal chemistry due to their wide range of biological activities. Research on synthesizing these derivatives often involves methods like intramolecular N-N bond coupling and oxidative coupling for creating diverse molecular frameworks. For instance, Monguchi, Hattori, and Maegawa (2009) discussed the efficient synthesis of pyrazolo[3,4-d]pyrimidine-4,6-dione derivatives via the intramolecular N-N bond coupling of 5-iminomethyl-6-aminouracil derivatives using iodobenzene diacetate (Monguchi, Hattori, & Maegawa, 2009).
Biological Activities : Compounds within this chemical class have been explored for various biological activities, including urease inhibition, which is crucial for developing treatments against bacterial infections. Rauf et al. (2010) synthesized 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives and investigated their urease inhibition potential, highlighting the therapeutic applications of pyrimidine derivatives in addressing specific enzyme targets (Rauf et al., 2010).
Material Science and Fluorescence : In material science, especially in the development of fluorescent materials, pyrimidine derivatives show promising applications. The ability to synthesize and modify these compounds allows researchers to tailor their photophysical properties, making them suitable for use in sensors, imaging, and other technological applications. For example, the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives by Ashraf et al. (2019) explores the structural, spectral, and computational aspects of these compounds, potentially paving the way for their use in electronic and optical devices (Ashraf et al., 2019).
Antitumor and Antibacterial Activities : The quest for new antitumor and antibacterial agents often leads to the exploration of pyrimidine derivatives. Huang, Lin, and Huang (2001) designed and synthesized sulfonamide derivatives containing pyrimidine units, demonstrating potent antitumor activities with low toxicity, showcasing the potential of such compounds in developing new therapeutic agents (Huang, Lin, & Huang, 2001).
Propriétés
IUPAC Name |
6-[(2-fluorophenyl)methyl]-2-(3-pyrazol-1-ylpropylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN7O2/c20-15-6-2-1-5-13(15)12-27-17(28)14-11-22-18(24-16(14)25-19(27)29)21-7-3-9-26-10-4-8-23-26/h1-2,4-6,8,10-11H,3,7,9,12H2,(H2,21,22,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXGQBPMNQOFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CN=C(N=C3NC2=O)NCCCN4C=CC=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Diazaspiro[3.5]nonan-1-one](/img/structure/B2690384.png)
![dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2690387.png)

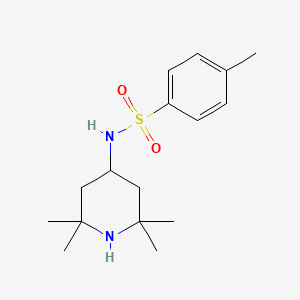
![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690390.png)
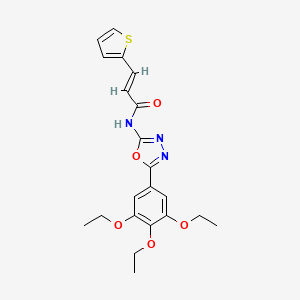
![(2Z)-2-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B2690393.png)
![3'-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690395.png)
![3-[(5-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2690398.png)
![3-(2-Methoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2690399.png)
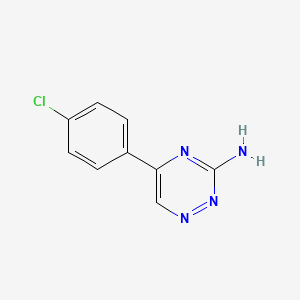
![N-(2,4-dimethylphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2690402.png)
